Ethyl 2,4-diethoxybenzoate

Overview

Description

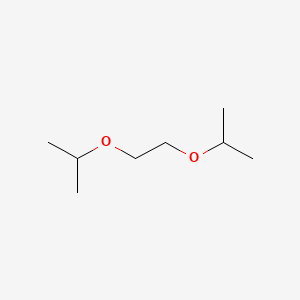

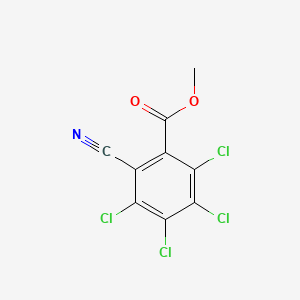

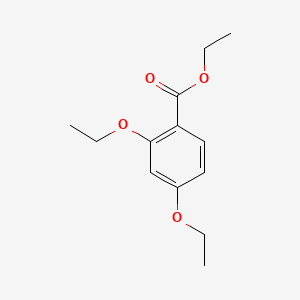

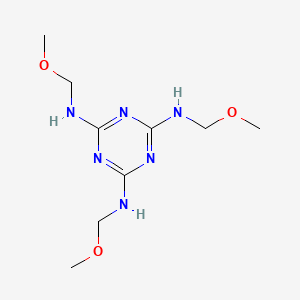

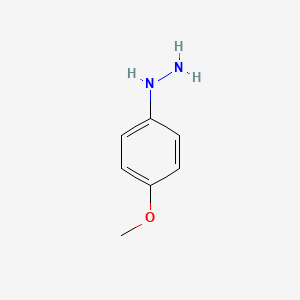

Ethyl 2,4-diethoxybenzoate is an ethyl ester of 2,4-diethoxybenzoic acid .

Molecular Structure Analysis

The molecular formula of Ethyl 2,4-diethoxybenzoate is C13H18O4 . The exact mass is 238.12100 and the molecular weight is 238.28000 .Physical And Chemical Properties Analysis

Ethyl 2,4-diethoxybenzoate has a density of 1.059 g/mL at 25ºC (lit.) and a boiling point of 120ºC (lit.) . The refractive index is n20/D 1.5195 (lit.) .Scientific Research Applications

Proteomics Research

Ethyl 2,4-diethoxybenzoate is utilized in proteomics research as a biochemical agent . Its properties facilitate the study of protein expression, modification, and interaction, which are crucial for understanding cellular functions and disease mechanisms.

Pharmaceutical Applications

In the pharmaceutical industry, this compound is explored for its potential use in drug formulation . It may act as an intermediate in synthesizing more complex compounds with medicinal properties .

Organic Synthesis

Ethyl 2,4-diethoxybenzoate serves as a reagent in organic synthesis . It is involved in reactions such as esterification and hydrolysis, which are fundamental in creating various organic products .

Material Science

In material science, this compound’s derivatives could be investigated for their potential in developing new polymeric materials with specific characteristics like flexibility, durability, and resistance to environmental factors .

Agricultural Research

While not directly used in agriculture, related compounds like 2,4-D are significant in the development of herbicides. Ethyl 2,4-diethoxybenzoate could be studied for its environmental behavior and biodegradation, contributing to safer agricultural practices .

Cosmetic Industry

The cosmetic industry is moving towards bio-based ingredients, and Ethyl 2,4-diethoxybenzoate could be examined for its use in biocosmetics . It might be a part of formulations that aim for natural, safe, and effective products .

Environmental Applications

Research into the environmental applications of Ethyl 2,4-diethoxybenzoate could include its role in biodegradation processes . Understanding its breakdown and interaction with environmental microbes can lead to improved waste management strategies .

Synthetic Polymers in Cosmetics

Lastly, Ethyl 2,4-diethoxybenzoate may have a role in the synthesis of polymers used in cosmetics. These polymers can enhance the texture, stability, and delivery of active ingredients in cosmetic products .

Safety and Hazards

properties

IUPAC Name |

ethyl 2,4-diethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O4/c1-4-15-10-7-8-11(13(14)17-6-3)12(9-10)16-5-2/h7-9H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCKIALVAGKRVNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)C(=O)OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80342930 | |

| Record name | Ethyl 2,4-diethoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80342930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2,4-diethoxybenzoate | |

CAS RN |

59036-89-4 | |

| Record name | Ethyl 2,4-diethoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80342930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2,2'-Bibenzo[b]thiophene]-3,3'-diol, 6,6'-dichloro-4,4'-dimethyl-, bis(hydrogen sulfate), disodium salt](/img/structure/B1593774.png)